Boc-Sec(pMeBzl)-OH

Description

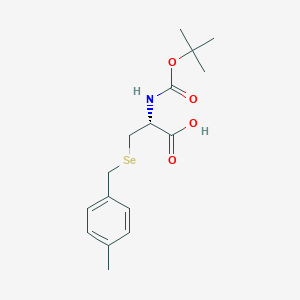

Boc-Sec(pMeBzl)-OH, or N-tert-butyloxycarbonyl-Se-(para-methylbenzyl)-L-selenocysteine, is a specialized amino acid derivative used in Boc-based solid-phase peptide synthesis (SPPS). Its structure features a Boc group protecting the α-amino group and a para-methylbenzyl (pMeBzl) group on the selenium atom of selenocysteine (Sec). This compound is synthesized in three steps from β-chloro-L-alanine, involving selenation with sodium diselenide and subsequent protection (). The pMeBzl group is stable under repetitive trifluoroacetic acid (TFA) treatments during SPPS but is cleaved via HF acidolysis to yield the free selenol (-SeH) functionality, critical for forming diselenide bonds in peptides ().

Its compatibility with Boc-SPPS avoids racemization and deselenation issues common in Fmoc strategies ().

Properties

IUPAC Name |

(2R)-3-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4Se/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCRDJVKMSGEAK-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[Se]C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Sec(pMeBzl)-OH typically involves the protection of the selenocysteine amino group with a tert-butoxycarbonyl (Boc) group and the protection of the selenol group with a p-methylbenzyl (pMeBzl) group. The general synthetic route can be summarized as follows:

Protection of the Amino Group: The amino group of selenocysteine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Protection of the Selenol Group: The selenol group is protected using p-methylbenzyl chloride in the presence of a base such as sodium hydride.

Purification: The resulting compound is purified using techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Boc-Sec(pMeBzl)-OH can undergo oxidation reactions to form diselenides or seleninic acids. Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: The compound can be reduced to form selenols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: this compound can undergo substitution reactions where the p-methylbenzyl group is replaced by other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium periodate.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Diselenides, seleninic acids.

Reduction: Selenols.

Substitution: Derivatives with different protecting groups or functional groups.

Scientific Research Applications

Peptide Synthesis

Boc-Sec(pMeBzl)-OH plays a crucial role in solid-phase peptide synthesis (SPPS), particularly in synthesizing peptides that incorporate selenocysteine residues. Its protective groups help prevent unwanted reactions during the synthesis process, enabling researchers to produce stable and functional peptides .

Key Advantages:

- Facilitates the incorporation of selenium into peptides, which is essential for studying the biological roles of selenoproteins.

- Allows for the synthesis of complex peptides that are challenging to produce using traditional methods.

Bioconjugation Chemistry

The compound is utilized in bioconjugation chemistry for attaching molecules to biological targets such as proteins or antibodies. By modifying this compound, researchers can create conjugates that target specific biomolecules through interactions with their functional groups.

Applications:

- Development of targeted drug delivery systems.

- Creation of diagnostic tools that require specific binding to biological markers.

Therapeutic Development

Research involving this compound has shown potential in developing therapeutic peptides and proteins. Selenocysteine-containing peptides have been investigated for their antioxidant properties and their potential use in treating diseases related to oxidative stress .

Therapeutic Areas:

- Cancer treatment through the development of selenocysteine-rich peptides that may enhance cellular protection against oxidative damage.

- Investigations into selenoproteins' roles in metabolic processes and their implications for diseases like diabetes.

Types of Reactions

This compound can undergo various chemical transformations:

- Oxidation: Forms diselenide bonds crucial for stabilizing peptide structures.

- Reduction: Converts to free selenocysteine by removing protective groups.

- Substitution: The para-methylbenzyl group can be replaced with other functional groups to modify compound properties .

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various applications:

- Peptide Synthesis Protocols: Studies have established protocols for using this compound in SPPS, highlighting its effectiveness in synthesizing long polypeptides with complex structures .

- Therapeutic Investigations: Investigations into antioxidant properties have shown promising results for selenocysteine-rich peptides derived from this compound, indicating potential therapeutic applications against oxidative stress-related diseases .

- Bioconjugation Techniques: The compound has been successfully employed in creating targeted bioconjugates that enhance drug delivery mechanisms, demonstrating its versatility in medicinal chemistry.

Mechanism of Action

The mechanism of action of Boc-Sec(pMeBzl)-OH is primarily related to its role as a selenocysteine derivative. Selenocysteine is incorporated into proteins and enzymes where it participates in redox reactions. The selenium atom in selenocysteine can undergo oxidation and reduction, allowing it to act as a catalyst in various biochemical processes. The molecular targets of selenocysteine include enzymes involved in antioxidant defense and redox regulation.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

| Compound | Protecting Group | Molecular Weight (g/mol) | Deprotection Method | Key Application |

|---|---|---|---|---|

| This compound | pMeBzl | 325.42 (free acid) | HF | Selenoconotoxins, linaclotide |

| Boc-Cys(pMeBzl)-OH | pMeBzl | 325.42 | HF/TfOH | Disulfide-bonded peptides |

| Fmoc-Sec(pMeOBzl)-OH | pMeOBzl | 510.44 | Piperidine + TFA | Fmoc-SPPS (limited use) |

| Boc-Pen(pMeBzl)-OH | pMeBzl | 534.7 (DCHA salt) | HF | Rigid peptide scaffolds |

| Boc-Sec(MPM)-OH | MPM | 355.39 | Iodine oxidation | Redox-triggered release systems |

Biological Activity

Boc-Sec(pMeBzl)-OH is a derivative of selenocysteine, an amino acid that contains selenium. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a para-methylbenzyl (pMeBzl) group, which are crucial for its application in peptide synthesis. The unique structure of this compound not only facilitates the incorporation of selenocysteine into peptides but also enhances the stability and selectivity during synthesis.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₅NO₂Se

- Molecular Weight : 293.31 g/mol

- CAS Number : 2044711-02-4

The Boc group serves to protect the amino functionality, while the pMeBzl group protects the thiol group of selenocysteine, preventing unwanted reactions during peptide synthesis.

Role in Selenoprotein Synthesis

This compound is primarily utilized in the study of selenoproteins, which are proteins that incorporate selenocysteine. These proteins play vital roles in various biological processes, including:

- Antioxidant Defense : Selenoproteins are crucial for protecting cells from oxidative stress by participating in redox reactions.

- Thyroid Hormone Metabolism : Certain selenoproteins are involved in the metabolism of thyroid hormones, which are essential for regulating metabolism and growth.

- Immune Function : They contribute to immune system function and inflammation regulation.

The incorporation of selenocysteine into proteins occurs through a unique mechanism involving specialized tRNA and elongation factors. The selenium atom in selenocysteine allows these proteins to engage in redox reactions, which are critical for cellular homeostasis and protection against oxidative damage.

Research Findings

Recent studies have highlighted the potential therapeutic applications of selenocysteine-containing peptides synthesized using this compound:

- Antioxidant Properties : Research indicates that peptides containing selenocysteine exhibit enhanced antioxidant activities compared to their sulfur-containing counterparts.

- Disease Treatment Potential : Investigations into selenoproteins suggest their role in treating diseases associated with oxidative stress, such as neurodegenerative disorders and cancer.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Boc-Sec-OH | Simpler derivative without pMeBzl group | Basic incorporation of selenocysteine |

| Boc-Cys(pMeBzl)-OH | Contains sulfur instead of selenium | Similar protective mechanism, but different reactivity |

| Boc-Sec(Mob)-OH | Different protecting group (methoxybenzyl) | Similar applications but varied stability |

This compound stands out due to its unique combination of protecting groups that enhance its stability and reactivity compared to other derivatives.

Study 1: Synthesis and Characterization of Selenopeptides

A recent study focused on synthesizing peptides using this compound to evaluate their biological activities. The synthesized peptides demonstrated significant antioxidant properties, suggesting their potential use in therapeutic applications related to oxidative stress .

Study 2: Investigating Redox Mechanisms

Another research effort explored the redox mechanisms facilitated by selenoproteins synthesized with this compound. The findings revealed that these proteins could effectively mitigate oxidative damage in cellular models, supporting their role in disease prevention strategies .

Q & A

Q. What is the role of Boc-Sec(pMeBzl)-OH in peptide synthesis, and how does its structure influence reactivity?

this compound is a Boc-protected selenocysteine derivative with a para-methylbenzyl (pMeBzl) group, designed to enable controlled incorporation of selenocysteine into peptides. The Boc group protects the amine during solid-phase synthesis, while the pMeBzl group stabilizes the selenol moiety against oxidation. Its structure facilitates selective deprotection under acidic conditions (e.g., TFA), critical for stepwise peptide elongation .

Q. What are the key steps in synthesizing this compound, and how is purity ensured?

Synthesis involves:

- Reacting H-α-chloro-L-alanine with sodium diselenide to form L-selenocystine.

- Introducing the Boc group via Boc-dicarboxylate in 1,4-dioxane.

- Purification through acidification (pH 4), ethyl acetate extraction, and recrystallization from petroleum spirits/diethyl ether. Purity is verified via HPLC (≥98%) and structural confirmation by H NMR and mass spectrometry .

Q. Which analytical techniques are essential for characterizing this compound?

- HPLC : Assess purity and retention time.

- NMR : Confirm Boc and pMeBzl group integration (e.g., aromatic protons at δ 7.2–7.4 ppm for pMeBzl).

- Mass spectrometry : Validate molecular weight (e.g., [M+H] at m/z 354).

- Melting point analysis : Ensure consistency with literature values .

Advanced Research Questions

Q. How can researchers optimize this compound incorporation into peptides with challenging sequences (e.g., β-sheet-prone regions)?

- Use low-temperature coupling (0–4°C) to minimize aggregation.

- Employ microwave-assisted synthesis to enhance coupling efficiency.

- Additive strategies: Incorporate chaotropic agents (e.g., HMPA) or backbone-protecting groups to reduce steric hindrance .

Q. What are the common instability issues with this compound during storage, and how can they be mitigated?

- Oxidation of selenol group : Store under inert gas (N/Ar) at 2–8°C.

- Hydrolysis of Boc group : Use anhydrous solvents and desiccants.

- Regular stability testing via TLC or HPLC is recommended to monitor degradation .

Q. How does this compound compare to Fmoc-Sec derivatives in terms of synthetic versatility?

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound-containing peptides?

- Reproducibility checks : Validate synthesis protocols across labs.

- Dose-response meta-analysis : Pool data from multiple studies to identify outliers (requires homogeneous study designs) .

- Alternative characterization : Use circular dichroism (CD) or X-ray crystallography to confirm conformational stability .

Q. How can this compound be applied in cross-disciplinary studies (e.g., enzyme inhibition or dynamic combinatorial chemistry)?

- Enzyme inhibition : Utilize its selenol group as a nucleophilic "warhead" for covalent inhibition (e.g., protease targeting).

- Dynamic combinatorial chemistry : Leverage reversible diselenide bond formation under oxidative conditions to screen inhibitor libraries .

Methodological Considerations

Q. What frameworks (e.g., PICO, FINER) guide hypothesis-driven research using this compound?

- PICO : Define Population (e.g., peptide sequences), Intervention (Boc-Sec incorporation), Comparison (alternative protecting groups), Outcome (yield, stability).

- FINER : Ensure questions are Feasible (e.g., access to SPPS tools), Interesting (novel applications), Novel (e.g., selenopeptide antibiotics), Ethical (safe handling of Se compounds), Relevant (therapeutic peptide engineering) .

Q. How should researchers design studies to address conflicting data on this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.